molecular formula C10H11NO5 B098395 Ethyl 2-(4-nitrophenoxy)acetate CAS No. 19076-89-2

Ethyl 2-(4-nitrophenoxy)acetate

Cat. No. B098395
M. Wt: 225.2 g/mol
InChI Key: DYHFNINPHJQASC-UHFFFAOYSA-N
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Patent
US07557210B2

Procedure details

A dry reaction flask equipped with a reflux condenser, N2 inlet and a magnetic stirring bar was charged with 3-nitrophenol (76.45 g, 550 mmol), K2CO3 (76.45 g, 550 mmol) and dry acetone (500 mL) under N2 atmosphere. To this at room temperature was added ethyl bromoacetate (55.44 mL, 500 mmol) over a period of 15 min. The reaction mixture was refluxed for 16 h, cooled and poured over ice-water (4 Kg). The resulting aqueous solution was extracted with CH2Cl2 (3×500 mL), dried over anhydrous Na2SO4 and solvent was removed to obtain 103 g (92%) of the desired ethyl 4-nitrophenoxyacetate.
Quantity
76.45 g
Type
reactant
Reaction Step One
Name
Quantity
76.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C([O-])([O-])=[O:12].[K+].[K+].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>CC(C)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
76.45 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
76.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
55.44 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
ice water
Quantity
4 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, N2 inlet and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with CH2Cl2 (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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